molecular formula C7H14O2 B3368627 1,3-Dioxane, 2-ethyl-4-methyl- CAS No. 21464-76-6

1,3-Dioxane, 2-ethyl-4-methyl-

Cat. No.: B3368627
CAS No.: 21464-76-6
M. Wt: 130.18 g/mol
InChI Key: USYYVXJHBFSXQW-UHFFFAOYSA-N
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Description

1,3-Dioxane, 2-ethyl-4-methyl- is an organic compound with the molecular formula C₇H₁₄O₂. It is a saturated six-membered heterocycle with two oxygen atoms at the 1- and 3-positions, and ethyl and methyl groups at the 2- and 4-positions, respectively. This compound is a derivative of 1,3-dioxane, which is known for its stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxane, 2-ethyl-4-methyl- can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts. The reaction typically involves the use of ethyl orthoformate and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . The reaction conditions are mild and can tolerate acid-sensitive groups.

Industrial Production Methods

Industrial production of 1,3-dioxane derivatives often employs continuous removal of water from the reaction mixture using a Dean-Stark apparatus in the presence of toluenesulfonic acid as a catalyst. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane, 2-ethyl-4-methyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄, chromium trioxide (CrO₃) in pyridine.

    Reduction: H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃.

    Substitution: LiAlH₄, NaBH₄, RLi, RMgX.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce alcohols .

Scientific Research Applications

Chemical Applications

  • Protecting Group in Organic Synthesis
    • Function : 1,3-Dioxane derivatives are often employed as protecting groups for carbonyl compounds during synthesis. This application is crucial for selective reactions where the carbonyl group must remain unreacted.
    • Mechanism : The formation of stable acetal structures enables chemists to manipulate other functional groups without interference from the carbonyl moiety.
  • Solvent in Chemical Reactions
    • Usage : Due to its stability and low reactivity, 1,3-Dioxane serves as an effective solvent in various biochemical reactions. It facilitates the solubility of reactants and products, enhancing reaction efficiency.
  • Polymer Synthesis
    • Application : The compound is used in synthesizing polymers and resins. Its properties can influence the structure and characteristics of the resulting materials, making it valuable in materials science.

Biological Applications

  • Drug Delivery Systems
    • Potential Use : Research indicates that 1,3-Dioxane derivatives may be beneficial in drug delivery systems due to their stability and solubility properties. This application is under investigation for improving the efficacy of pharmaceutical formulations.
  • Biochemical Reactions
    • Role : In biological contexts, it has been utilized as a solvent for various biochemical reactions, aiding in the synthesis of biologically active molecules.

Environmental and Health Studies

  • Contamination Studies
    • A retrospective cohort study investigated health symptoms associated with water contamination incidents involving 2-ethyl-4-methyl-1,3-dioxane (EMD). The study found that reported symptoms were linked more to public anxiety over contamination than to actual health risks from chemical exposure .
  • Odor Events Analysis
    • Research has identified 1,3-Dioxane-related compounds as contributors to odor events in surface waters. This highlights its environmental significance and potential impacts on public health perceptions related to water quality .

Industrial Applications

  • Herbicidal Formulations
    • 1,3-Dioxane derivatives have been formulated into herbicides. These compositions contain active ingredients that target specific weeds while being compatible with agricultural practices .
  • Flavoring Agents
    • In the food industry, certain dioxolanes are used as flavoring agents due to their stability and favorable sensory properties.

Table 1: Summary of Applications

Application AreaSpecific UseMechanism/Function
Organic ChemistryProtecting group for carbonyl compoundsForms stable acetals
BiochemistrySolvent for biochemical reactionsEnhances solubility of reactants
Polymer ChemistrySynthesis of polymers and resinsInfluences material properties
Drug DeliveryPotential use in pharmaceutical formulationsImproves stability and solubility
Environmental ScienceOdor detection in waterIdentifies trace levels of contaminants
AgricultureHerbicidal formulationsTargets specific weeds

Case Studies

  • A notable study on the health effects of 2-ethyl-4-methyl-1,3-dioxane highlighted the psychological impact of perceived contamination on public health reporting. While the chemical was present, symptoms were more closely associated with awareness rather than direct toxicity .
  • Another research project focused on identifying odor-causing compounds in treated water emphasized the importance of monitoring dioxane levels due to their potential environmental impact and public perception issues related to water safety .

Mechanism of Action

The mechanism of action of 1,3-dioxane, 2-ethyl-4-methyl- involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the formation of a six-membered ring, which is less prone to hydrolysis compared to other cyclic acetals. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxane, 2-ethyl-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl and methyl groups enhances its stability and reactivity compared to its unsubstituted analogs .

Biological Activity

1,3-Dioxane, 2-ethyl-4-methyl- (CAS No. 21464-76-6) is a cyclic ether that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

The biological activity of 1,3-Dioxane, 2-ethyl-4-methyl- is primarily attributed to its interactions with cellular components. The compound exhibits:

  • Antimicrobial Properties : Studies have shown that dioxane derivatives can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.
  • Antioxidant Activity : The compound has been observed to scavenge free radicals, which may contribute to its protective effects against oxidative stress in biological systems.

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted on the antimicrobial effects of various dioxane derivatives found that 1,3-Dioxane, 2-ethyl-4-methyl- demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 50 µg/mL for certain bacterial strains .
  • Toxicological Studies : Research on the toxicological profile of similar compounds indicated that while some dioxanes can exhibit cytotoxic effects at high concentrations, 1,3-Dioxane, 2-ethyl-4-methyl- showed a favorable safety margin in vitro. In a study involving human cell lines, no significant cytotoxicity was observed at concentrations below 100 µg/mL .
  • Pharmacokinetics : A pharmacokinetic study revealed that after administration in animal models, the compound was rapidly absorbed and metabolized. The primary metabolic pathway involved oxidation reactions leading to less toxic metabolites .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria with MIC < 50 µg/mL
AntioxidantScavenges free radicals, reducing oxidative stress
CytotoxicityNo significant cytotoxicity at <100 µg/mL in human cell lines
MetabolismRapid absorption; primary metabolites are less toxic

Properties

IUPAC Name

2-ethyl-4-methyl-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-7-8-5-4-6(2)9-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYYVXJHBFSXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OCCC(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884798
Record name 1,3-Dioxane, 2-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21464-76-6
Record name 2-Ethyl-4-methyl-1,3-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21464-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane, 2-ethyl-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021464766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane, 2-ethyl-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxane, 2-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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